Methyl abietate

Description

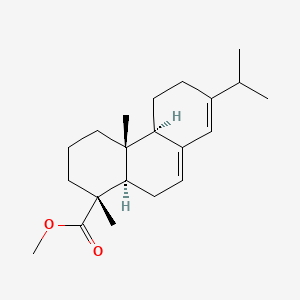

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXRPXGVKBHGQO-UYWIDEMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048190 | |

| Record name | Methyl abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-25-3 | |

| Record name | Methyl abietate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ABIETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY54I7IT3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Heart of the Pine: A Technical Guide to the Natural Sources and Extraction of Methyl Abietate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl abietate, a diterpenoid ester derived from abietic acid, is a naturally occurring compound with significant potential in various scientific and pharmaceutical applications. Its biocompatibility and unique chemical structure make it a person of interest for drug delivery systems, specialty chemicals, and as a chiral starting material in complex organic synthesis. This technical guide provides an in-depth overview of the natural origins of this compound, focusing on its primary sources within the plant kingdom. Furthermore, it offers a comprehensive examination of the methodologies for its extraction and synthesis from these natural precursors, complete with detailed experimental protocols and quantitative data to support researchers in their laboratory endeavors.

Natural Sources of this compound Precursors

This compound is not typically found in large quantities directly in nature. Instead, its precursor, abietic acid, is a major constituent of rosin (B192284), which is derived from the oleoresin of coniferous trees, particularly those of the Pinus (pine) and Picea (spruce) genera.[1] Oleoresin is a viscous, sticky substance secreted by these trees as a defense mechanism against insects and pathogens.[2] The composition of oleoresin, and consequently the percentage of abietic acid, can vary significantly depending on the tree species, geographical location, and environmental conditions.

Quantitative Analysis of Abietic Acid in Oleoresin of Various Pinus Species

The abietic acid content is a critical factor in determining the viability of a particular plant source for this compound production. The following table summarizes the percentage of abietic acid found in the oleoresin of several Pinus species, providing a comparative reference for sourcing raw materials.

| Plant Species | Common Name | Abietic Acid Content in Oleoresin (%) | Reference(s) |

| Pinus sylvestris | Scots Pine | >50% of resin acids | [3] |

| Pinus nigra | Black Pine | ~33% in leader stem tissue | [4] |

| Pinus oocarpa | Ocote Pine | 16.09 ± 0.11% in rosin | [5] |

| Pinus patula | Patula Pine | 14.85 ± 0.24% in rosin | [5] |

| Pinus ponderosa | Ponderosa Pine | Sandaracopimaric acid is a major component (~5%) | [6] |

| Pinus palustris | Longleaf Pine | A primary source for commercial rosin | [7] |

| Pinus elliottii | Slash Pine | A primary source for commercial rosin | [7] |

| Pinus pinaster | Maritime Pine | Up to 24.7% | [8] |

| Pinus halepensis | Aleppo Pine | Abundant resin acids | |

| Pinus brutia | Turkish Pine | Abundant resin acids | |

| Pinus pinea | Stone Pine | Abundant resin acids |

Extraction and Synthesis of this compound

The production of this compound from its natural sources is a multi-step process that begins with the extraction of oleoresin from the host plant, followed by the isolation of rosin, and finally, the esterification of abietic acid to yield the desired methyl ester.

Step 1: Extraction of Oleoresin from Plant Material

The initial step involves the collection of oleoresin from coniferous trees. This can be achieved through tapping living trees or by solvent extraction of resinous wood.[9][10]

This protocol describes a general laboratory-scale method for extracting oleoresin from pine wood chips.

Materials:

-

Dried and ground pine wood chips (e.g., Pinus sylvestris)

-

Hexane (B92381) or Ethanol

-

Soxhlet extractor apparatus

-

Rotary evaporator

-

Heating mantle

-

Condenser

-

Round-bottom flask

Methodology:

-

Place a known quantity of dried and ground pine wood chips into a thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with the extraction solvent (hexane or ethanol) to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser to the top of the extractor.

-

Heat the solvent in the flask using a heating mantle to a temperature that allows for a steady reflux.

-

Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will continuously cycle through the wood chips, extracting the oleoresin.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and transfer the solvent containing the extracted oleoresin to a clean round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure to yield the crude oleoresin.

Step 2: Isolation of Rosin from Oleoresin

Rosin is the non-volatile component of oleoresin and is primarily composed of resin acids, including abietic acid. It is separated from the volatile turpentine (B1165885) fraction by distillation.[11]

Materials:

-

Crude oleoresin

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

Methodology:

-

Place the crude oleoresin into the distilling flask.

-

Assemble the distillation apparatus.

-

Gently heat the oleoresin using a heating mantle.

-

The volatile turpentine will begin to distill off. Monitor the temperature to ensure it remains below the decomposition temperature of the resin acids.

-

Collect the distilled turpentine in the receiving flask.

-

Continue heating until no more volatiles are distilled.

-

The solid or semi-solid residue remaining in the distilling flask is rosin.

Step 3: Esterification of Abietic Acid to this compound

The final step is the conversion of abietic acid in the rosin to this compound through esterification with methanol (B129727). This reaction is typically acid-catalyzed.

This protocol details the synthesis of this compound from rosin using an acid catalyst.

Materials:

-

Rosin

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Methodology:

-

In a round-bottom flask, dissolve a known amount of rosin in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution. Be cautious as CO2 gas will be evolved.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess methanol using a rotary evaporator to obtain crude this compound.

Purification and Analysis

The crude this compound obtained from the esterification process often requires purification to remove unreacted starting materials and byproducts.

Purification

Fractional Distillation: This technique is suitable for purifying this compound on a larger scale. The process separates compounds based on their boiling points.[12][13] this compound has a boiling point of approximately 365 °C.

Column Chromatography: For smaller scale and higher purity applications, column chromatography using silica (B1680970) gel is an effective method. A non-polar eluent system, such as hexane or a hexane/ethyl acetate (B1210297) gradient, can be used to separate the non-polar this compound from more polar impurities.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for the identification and quantification of this compound.[14][15] The sample is vaporized and separated based on its volatility and interaction with the column's stationary phase. The mass spectrometer then provides a fragmentation pattern that is unique to the compound, allowing for its definitive identification.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-500 amu

-

Ionization Mode: Electron Ionization (EI) at 70 eV

The resulting chromatogram will show a peak corresponding to this compound, and the mass spectrum of this peak can be compared to a reference library for confirmation.

Conclusion

This compound, a derivative of the naturally abundant abietic acid found in coniferous oleoresin, presents a valuable opportunity for researchers in various fields. This guide has provided a comprehensive overview of its primary natural sources, with a focus on the abietic acid content in different Pinus species. Detailed experimental protocols for the extraction of oleoresin, isolation of rosin, and the subsequent esterification to this compound have been outlined to facilitate laboratory synthesis. Furthermore, methods for purification and analysis have been described to ensure the quality and identity of the final product. By leveraging this technical information, scientists and drug development professionals can effectively source, synthesize, and utilize this compound in their research and development endeavors.

References

- 1. Abietic acid [huidziekten.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. mdpi.com [mdpi.com]

- 9. US1264551A - Process of extracting resins, oleoresins, oils, and turpentinesfrom resinous woods. - Google Patents [patents.google.com]

- 10. rootsciences.com [rootsciences.com]

- 11. Synthesis of iso-amyl ester rosin and its evaluation as an alternative to paraffin in medium density fiberboard production :: BioResources [bioresources.cnr.ncsu.edu]

- 12. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. uoguelph.ca [uoguelph.ca]

Spectroscopic Profile of Methyl Abietate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl abietate, the methyl ester of abietic acid, is a naturally occurring diterpenoid resin acid derivative. As a prominent component of rosin (B192284) and various oleoresins, its characterization is crucial in fields ranging from natural product chemistry to the development of new materials and therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.78 | s | H-14 |

| 5.38 | s | H-7 |

| 3.66 | s | -OCH₃ |

| 2.82 | sept | H-15 |

| 2.30 - 1.40 | m | Methylene and Methine Protons |

| 1.24 | s | C10-CH₃ (H-20) |

| 1.00 | d | C15-CH₃ (H-16, H-17) |

| 0.86 | s | C4-CH₃ (H-19) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)[1]

| Chemical Shift (δ) ppm | Carbon Atom |

| 179.5 | C-18 (C=O) |

| 145.3 | C-13 |

| 134.5 | C-8 |

| 123.0 | C-14 |

| 120.0 | C-7 |

| 51.4 | -OCH₃ |

| 47.2 | C-5 |

| 45.0 | C-4 |

| 38.6 | C-10 |

| 37.0 | C-1 |

| 35.0 | C-9 |

| 34.2 | C-15 |

| 26.5 | C-12 |

| 23.0 | C-20 |

| 21.6 | C-16, C-17 |

| 18.5 | C-2 |

| 17.0 | C-6 |

| 14.3 | C-19 |

| 13.5 | C-11 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound (Film)[2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1250 | Strong | C-O stretch (ester) |

| ~820 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (GC-MS, EI)[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 316 | 99.99 | [M]⁺ (Molecular Ion) |

| 257 | 33.10 | [M - COOCH₃]⁺ |

| 241 | 50.00 | [M - C₄H₇O₂]⁺ |

| 239 | 75.70 | [M - C₄H₉O₂]⁺ |

| 256 | 40.10 | [M - C₂H₄O₂]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are tailored for the analysis of this compound and similar diterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain a high-quality spectrum.[1]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). Place a small drop of the sample or a concentrated solution onto one plate and gently press a second plate on top to create a uniform film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of diterpenoids.

-

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading. Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250-280 °C).

-

Oven Program: A temperature program is used to achieve good separation. A typical program might start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained mass spectrum with library data for confirmation.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

CAS number and molecular structure of Methyl abietate

An In-depth Technical Guide to Methyl Abietate

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Identifiers and Properties

This compound is the methyl ester of abietic acid, a primary resin acid found in trees. It is a key compound in the study of diterpenes and has applications in various chemical syntheses and as a fragrance ingredient.[1][2]

| Identifier | Value | Reference |

| CAS Number | 127-25-3 | [3][4][5][6] |

| Molecular Formula | C₂₁H₃₂O₂ | [3][4][5][6] |

| Molecular Weight | 316.48 g/mol | [4][5] |

| IUPAC Name | methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | [6] |

| Synonyms | Abietic acid methyl ester, Abalyn, NSC 2141 | [4][6] |

Molecular Structure

The chemical structure of this compound features a tricyclic diterpene core characteristic of abietane-type compounds.

Caption: 2D chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Melting Point | <25 °C | [5] |

| Boiling Point | 362.5 - 403.8 °C at 760 mmHg | [5][7] |

| Flash Point | 192.8 °C | [5] |

| Density | 1.02 g/cm³ | [5] |

| Vapor Pressure | 9.9 x 10⁻⁷ mmHg at 25°C | [5] |

| Water Solubility | 17 µg/L at 25°C | [5] |

| LogP | 5.1 - 7.5 | [5][6][7] |

| Refractive Index | nD20 1.530 | [5] |

| Solubility | Soluble in alcohol; slightly soluble in chloroform (B151607) and methanol. | [5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are outlined below.

Protocol 1: Synthesis of this compound

This protocol details the esterification of abietic acid to yield this compound.[8]

Materials:

-

Abietic acid (0.05 mol, 15.0 g)

-

Dimethyl carbonate (0.5 mol, 45.0 g)

-

Lithium hydroxide (B78521) (LiOH·H₂O) (0.1 mol, 4.2 g) as a catalyst

-

N,N-Dimethylformamide (DMF) (30 ml) as an organic solvent

-

Deionized water

-

3.5% Hydrochloric acid solution

-

Anhydrous sodium sulfate

-

Petroleum ether for column chromatography

-

Nitrogen gas

Equipment:

-

250 ml three-necked bottle with a stirrer, thermometer, and reflux condenser

-

Oil bath

-

Beaker (600 ml)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel column (300-400 mesh)

Procedure:

-

Add 30 ml of DMF, 15.0 g of abietic acid, 45.0 g of dimethyl carbonate, and 4.2 g of lithium hydroxide to the three-necked bottle.

-

Heat the mixture in an oil bath to 100°C under a nitrogen atmosphere to achieve a stable reflux (1-2 drops/sec), with the reflux temperature stabilizing at 93°C.

-

Monitor the reaction progress every hour using thin-layer chromatography.

-

Continue the reaction until no starting material is detected (approximately 46 hours).

-

After completion, pour the reaction mixture into 600 ml of deionized water.

-

Neutralize the solution by adjusting the pH with a 3.5% hydrochloric acid solution.

-

Perform liquid-liquid extraction using 50 ml of dichloromethane, repeating the extraction three times.

-

Combine the organic phases and wash with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on a silica gel column, eluting with 100% petroleum ether, to yield the final product.

Protocol 2: Synthesis of 7-Formyl this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of this compound.[9]

Materials:

-

This compound (1 mmol)

-

Oxalyl chloride ((COCl)₂) (3 mmol)

-

N,N-Dimethylformamide (DMF) (2 mmol)

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Reaction vessel suitable for controlled temperature reactions.

Procedure:

-

Dissolve 1 mmol of this compound in dichloromethane.

-

Prepare the Vilsmeier-Haack reagent by reacting oxalyl chloride with DMF.

-

Add the Vilsmeier-Haack reagent to the this compound solution.

-

Maintain the reaction at 20°C for 4 hours.

-

Upon completion, proceed with standard work-up procedures to isolate and purify the 7-formyl derivative.

Protocol 3: In Vitro Cytotoxicity Assay (NCI-60 Cell Line Panel)

This protocol is a general method used to evaluate the antitumor activity of compounds like this compound derivatives against a panel of 60 human cancer cell lines.[9]

Procedure:

-

Inoculate each of the 60 cell lines onto a microtiter plate and pre-incubate.

-

Add the test compound (e.g., a this compound derivative) at a single concentration of 10⁻⁵ M.

-

Incubate the cell cultures with the test compound for 48 hours.

-

Assess cell viability and growth. Results are reported as the percentage of growth of the treated cells compared to untreated control cells. Negative values indicate cell death.

Quantitative Experimental Data

The efficiency of the Vilsmeier-Haack reaction for the formylation of this compound is dependent on the reagents used, as shown in the table below.[9]

| Reagent | Mole Ratio (Reagent:DMF) | Temperature (°C) | Time (h) | Isolated Yield (%) |

| POCl₃/DMF | 3.4 : 2.5 | 20 | 5 | 59 |

| SOCl₂/DMF | 2 : 2 | 20 | 6 | 46 |

| (COCl)₂/DMF | 3 : 2 | 20 | 4 | 79 |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the role of methyl groups and methyl donors in cellular processes, particularly in cancer biology, is an active area of research.[10] Methyl donor treatment has been shown to influence key signaling pathways such as the MAPK/ERK and Akt pathways, which are critical in regulating cell proliferation and apoptosis.[11][12]

References

- 1. This compound | 127-25-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C21H32O2 | CID 173058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 127-25-3 [thegoodscentscompany.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]

The Biological Activity of Diterpenoid Resin Acids: A Technical Guide for Researchers

Introduction

Diterpenoid resin acids, a class of natural products predominantly found in the resin of coniferous trees, have emerged as a significant area of interest in drug discovery and development. These tricyclic diterpenes, including well-known compounds such as abietic acid, dehydroabietic acid, and pimaric acid, exhibit a broad spectrum of biological activities. Their diverse pharmacological properties, ranging from anticancer and anti-inflammatory to antimicrobial and cardiovascular effects, position them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of diterpenoid resin acids, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Diterpenoid resin acids have demonstrated significant potential as anticancer agents, exerting their effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various diterpenoid resin acids and their derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Abietic Acid | PC-9 (NSCLC) | 14.54 | [1] |

| Abietic Acid | H1975 (NSCLC) | 19.97 | [1] |

| Abietic Acid | MCF-7 (Breast Cancer) | 0.06 µg/mL (~0.2) | |

| Dehydroabietic Acid Derivative (22f) | HeLa (Cervical Cancer) | 7.76 ± 0.98 | [2] |

| Dehydroabietic Acid Derivative (67g) | SMMC-7721 (Liver Cancer) | 0.51 - 1.39 | [2] |

| Dehydroabietic Acid Derivative (67g) | HepG2 (Liver Cancer) | 0.51 - 1.39 | [2] |

| Dehydroabietic Acid Derivative (67g) | Hep3B (Liver Cancer) | 0.51 - 1.39 | [2] |

| Dehydroabietic Acid Derivative (74b) | SMMC-7721 (Liver Cancer) | 0.36 ± 0.13 | |

| Dehydroabietic Acid Derivative (74e) | HepG2 (Liver Cancer) | 0.12 ± 0.03 | |

| Dehydroabietic Acid Derivative (77b) | MCF-7 (Breast Cancer) | 1.78 | [3] |

| Dehydroabietic Acid Derivative (77b) | SMMC-7721 (Liver Cancer) | 0.72 | [3] |

| Dehydroabietic Acid Derivative (77b) | HeLa (Cervical Cancer) | 1.08 | [3] |

| Dehydroabietic Acid Derivative (80j) | Various Cancer Cell Lines | 0.08 - 0.42 | [2] |

| Dehydroabietic Acid-Chalcone Hybrid (33) | MCF-7 (Breast Cancer) | 2.21 - 11.5 | [4] |

| Dehydroabietic Acid-Chalcone Hybrid (41) | MCF-7 (Breast Cancer) | 2.21 - 11.5 | [4] |

| Dehydroabietic Acid-Chalcone Hybrid (43) | MCF-7 (Breast Cancer) | 2.21 - 11.5 | [4] |

| Dehydroabietic Acid-Chalcone Hybrid (44) | MCF-7 (Breast Cancer) | 2.21 - 11.5 | [4] |

Signaling Pathways in Anticancer Activity

Diterpenoid resin acids, such as abietic acid, often exert their anticancer effects by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation.[5]

References

- 1. DSpace [helda.helsinki.fi]

- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Abietane Diterpenes: A Technical Guide for Drug Discovery

Introduction

Abietane (B96969) diterpenes are a large and structurally diverse class of natural products built upon a tricyclic 20-carbon skeleton.[1] Isolated from a wide variety of terrestrial plants, particularly conifers and species within the Lamiaceae family, these compounds have attracted significant interest from the medicinal and pharmacological communities.[2][3] Abietanes exhibit a remarkable breadth of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, making them promising candidates for drug development.[4] This guide provides an in-depth overview of the core chemistry, biosynthesis, biological activities, and experimental protocols relevant to the study of abietane diterpenes for researchers, scientists, and drug development professionals.

Core Chemistry: Structure and Classification

The fundamental abietane skeleton is a tricyclic perhydrophenanthrene structure.[5] It is characterized by three fused six-membered rings (A, B, and C) and typically features two methyl groups at the C4 position, one methyl group at the C10 position, and an isopropyl group at the C13 position.[5] The vast diversity of abietane diterpenes arises from variations in the degree of oxidation, the number and position of double bonds, and skeletal rearrangements.[5][6]

Abietanes can be classified into several groups based on their structural features, particularly the constitution of Ring C. A primary classification divides them into:

-

Abietanes with an Aromatic Ring C: These are a large group of compounds, often referred to as dehydroabietic acid derivatives.[6] They possess a fully aromatized C ring and can be further subdivided based on the number of double bonds and the presence of lactone rings.[6] Examples include ferruginol (B158077) and dehydroabietic acid.[4]

-

Abietanes with a Quinoid Ring C: This group contains a quinone or quinone-methide moiety in Ring C. Royleanones, characterized by a p-quinone system, are a prominent subgroup frequently found in the genus Plectranthus.[5] Other examples include taxodione (B1682591) and horminone.[7][8]

-

Rearranged Abietanes: Some abietanes undergo skeletal rearrangements, such as the migration of a methyl group from C4 to C3, resulting in (4→3)-abeo-abietanes.[5] Other complex rearrangements can lead to unique skeletons like the 17(15→16)-abeo-abietane framework.[9]

Natural Sources and Biosynthesis

Abietane diterpenes are predominantly found in higher plants, especially in the families Lamiaceae (e.g., Salvia, Rosmarinus, Plectranthus), Cupressaceae, Podocarpaceae, and Pinaceae.[3][6] They are also found in some Asteraceae and Celastraceae species.[6] In plants, these compounds are thought to play a defensive role against insects and microbes.[1]

Biosynthesis Pathway

The biosynthesis of abietane diterpenes, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[10][11] In higher plants, these precursors are primarily synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[11] The key steps are as follows:

-

GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[11]

-

Diterpene Skeleton Formation: A class II diterpene synthase, copalyl diphosphate synthase (CPPS), cyclizes GGPP to form (+)-copalyl diphosphate ((+)-CPP).[10][12]

-

Miltiradiene (B1257523) Synthesis: Subsequently, a class I diterpene synthase, such as miltiradiene synthase (MiS), converts (+)-CPP into the tricyclic olefin miltiradiene, which possesses the core abietane skeleton.[10][12]

-

Aromatization and Oxidation: Miltiradiene can spontaneously oxidize to abietatriene.[10] From this point, a cascade of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduces functional groups (hydroxyls, carbonyls, etc.) at various positions on the skeleton, leading to the vast array of naturally occurring abietane diterpenes like ferruginol and carnosic acid.[10][13]

Biological Activities and Therapeutic Potential

Abietane diterpenes have demonstrated a wide spectrum of biological activities, which are summarized below.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of abietane diterpenes against various human cancer cell lines.[4] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][14] For example, 6,7-dehydroroyleanone (B1221987) has been shown to induce apoptosis and G2/M cell cycle arrest in glioma cells by influencing the expression of genes like Bcl-2, Bax, and Cas-3.[4] Similarly, royleanone (B1680014) induces G2/M arrest in prostate cancer cells and modulates the mTOR/PI3/AKT signaling pathway.[4] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, often involving the activation of caspases 3 and 9.[9][14]

Table 1: Cytotoxic Activity of Selected Abietane Diterpenes (IC₅₀ values in µM)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Royleanone | LNCaP | Prostate | 12.5 | [4] |

| Pygmaeocin B | HT29 | Colon | 2.7 ± 0.8 (µg/mL) | [15] |

| Orthoquinone 13 | HT29 | Colon | 6.69 ± 1.2 (µg/mL) | [15] |

| Roscoeanane A | RAW 264.7 | Macrophage (Cytotoxicity) | > 50 | [10] |

| Szemaoenoid K | HCT-116 | Colon | 8.8 | [9] |

| Szemaoenoid K | HT-29 | Colon | 12.5 | [9] |

| Szemaoenoid L | HCT-116 | Colon | 15.3 | [9] |

| Szemaoenoid L | HT-29 | Colon | 20.1 | [9] |

| Compound 9 (from T. regelii) | A2780 | Ovarian | 5.88 | [7] |

| Compound 9 (from T. regelii) | HepG2 | Liver | 11.74 | [7] |

Note: Some values were reported in µg/mL and are indicated as such.

Anti-inflammatory Activity

Several abietane diterpenes exhibit potent anti-inflammatory effects.[14] This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][16] The underlying mechanism is frequently linked to the modulation of the NF-κB signaling pathway, a crucial regulator of inflammation that controls the expression of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6.[14]

Table 2: Anti-inflammatory Activity of Selected Abietane Diterpenes (Inhibition of NO Production)

| Compound | Cell Line | IC₅₀ | Reference |

| Pygmaeocin B | RAW 264.7 | 33.0 ± 0.8 ng/mL | [14] |

| Roscoeanane A | RAW 264.7 | 3.58 ± 0.95 µM | [10] |

| Compound 2 (from N. bracteata) | RAW 264.7 | 19.2 µM | [17] |

| Compound 4 (from N. bracteata) | RAW 264.7 | 18.8 µM | [17] |

Antimicrobial Activity

Abietane diterpenes and their synthetic derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, and some fungi.[3][5][18] The activity against Gram-negative bacteria is often less pronounced.[18]

Table 3: Antimicrobial Activity of Selected Abietane Diterpenes (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dehydroabietic acid derivative 16j | B. subtilis | 0.9 - 15.6 | [18] |

| Dehydroabietic acid derivative 17p | S. aureus | 1.9 | [18] |

| Dehydroabietylamine (DHAA) | S. aureus | 7.81 - 31.25 | [18] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | MRSA | 8 | [19] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | S. epidermidis | 8 | [19] |

| 6-hydroxysalvinolone | S. aureus | 2.5 | [5] |

| Compound 27 (Prattinin A derivative) | E. coli | 11.7 | [5] |

| Compound 27 (Prattinin A derivative) | P. aeruginosa | 11.7 | [5] |

| ent-abietane 1 (from C. cascarilloide) | Gram-positive bacteria | < 50 | [13] |

Experimental Protocols

The study of abietane diterpenes involves a multi-step process from extraction to structural identification and bioactivity assessment.

Isolation and Purification

A generalized protocol for the isolation of abietane diterpenes from plant material, such as the roots of Salvia species, is outlined below.

Protocol: Extraction and Isolation

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder to increase the surface area for extraction.[7]

-

Extraction:

-

Perform exhaustive extraction of the powdered material using a Soxhlet apparatus with a solvent such as acetone (B3395972) or petroleum ether.[7] The choice of solvent depends on the polarity of the target compounds; non-polar solvents are effective for many abietanes.

-

Alternatively, percolation or maceration at room temperature can be employed.

-

-

Solvent Evaporation: Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.[7]

-

Preliminary Fractionation (Column Chromatography):

-

Subject the crude extract to open column chromatography on silica (B1680970) gel.[7]

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., dichloromethane, ethyl acetate, and finally methanol).[7][8]

-

Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.[8]

-

-

Further Purification:

-

Subject the combined fractions to further chromatographic steps for purification. This may involve repeated silica gel column chromatography with finer gradients.[8]

-

Size-exclusion chromatography (e.g., Sephadex LH-20) can be used to separate compounds based on size.[9]

-

For final purification, use preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase (RP-C18) column.[8][9]

-

-

Crystallization: Pure compounds may be obtained as crystals by slow evaporation from a suitable solvent mixture (e.g., CHCl₃:MeOH).[8]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol: Structural Elucidation

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the precise molecular weight and establish the molecular formula of the compound.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: Record ¹H NMR and ¹³C NMR (including DEPT-135/DEPT-90) spectra to identify the types and numbers of protons and carbons (e.g., methyl, methylene, methine, quaternary carbons).[13][20]

-

2D NMR: Perform a suite of 2D NMR experiments to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[13][20]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with the carbons they are attached to (one-bond ¹H-¹³C correlations).[13][20]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and placing substituents.[13][20]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[13]

-

-

-

Other Spectroscopic Methods:

-

Confirmation of Absolute Configuration:

-

If a single crystal can be obtained, perform X-ray diffraction analysis for unambiguous determination of the entire structure, including absolute stereochemistry.[9]

-

Alternatively, compare experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra to assign the absolute configuration.[10][13]

-

Conclusion

Abietane diterpenes represent a chemically rich and biologically significant class of natural products. Their diverse structures translate into a wide array of pharmacological activities, with particular promise in the fields of oncology and anti-inflammatory drug discovery. A thorough understanding of their chemistry, biosynthesis, and mechanisms of action, combined with robust experimental protocols for their isolation and characterization, is essential for harnessing their full therapeutic potential. This guide provides a foundational framework for researchers aiming to explore and develop novel therapeutic agents from this fascinating family of compounds.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis in cancer cells induced by abietane diterpenoids from Plectranthus spp - American Chemical Society [acs.digitellinc.com]

- 10. Abietane Diterpenoids from the Rhizomes of Kaempferia roscoeana and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial ent-abietane diterpenoids from the leaves of Croton cascarilloide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uv.es [uv.es]

- 19. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Methyl Abietate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl abietate, a methyl ester of abietic acid, is a naturally occurring diterpenoid resin acid found predominantly in coniferous trees.[1] While its parent compound, abietic acid, has garnered significant attention for a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, this compound remains a relatively underexplored molecule in the therapeutic landscape.[2][3][4] This technical guide aims to consolidate the existing, albeit limited, knowledge on the potential therapeutic applications of this compound. By examining data from closely related abietane (B96969) diterpenes and outlining key experimental methodologies, this document serves as a foundational resource to stimulate and guide future research into this promising natural product.

The lipophilic nature of this compound, conferred by the methyl ester group, may offer advantages in terms of bioavailability and formulation compared to its carboxylic acid precursor, making it an attractive candidate for further investigation. This guide will delve into its potential anti-inflammatory, anticancer, and antimicrobial properties, presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways based on the mechanisms elucidated for structurally similar compounds.

Potential Therapeutic Applications

While direct and extensive studies on the therapeutic applications of this compound are scarce, the biological activities of its parent compound, abietic acid, and other abietane diterpenes provide a strong rationale for its investigation in several key therapeutic areas.

Anti-Inflammatory Activity

Inflammation is a critical physiological response that, when dysregulated, contributes to a myriad of chronic diseases. Abietane diterpenes have demonstrated notable anti-inflammatory properties. For instance, certain abietane diterpenoids isolated from Nepeta bracteata have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[5] Given that this compound shares the core abietane skeleton, it is plausible that it may exert similar effects. The proposed mechanism for related compounds involves the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[6]

Anticancer Activity

The anticancer potential of abietane diterpenes is an area of active research. Abietic acid has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and non-small-cell lung cancer.[2][3] The cytotoxic effects of synthetic rearranged abietanes have also been evaluated against colon cancer (HT29), hepatocellular carcinoma (Hep G2), and murine melanoma (B16-F10) cell lines.[7] These findings suggest that this compound could possess similar cytotoxic or cytostatic properties against cancer cells. The potential mechanisms of action are likely to involve the induction of apoptosis through intrinsic or extrinsic pathways and the modulation of cell survival signaling.

Antimicrobial Activity

Natural resins, rich in compounds like abietic acid, have been used for their antiseptic properties in traditional medicine. Abietic acid has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The antimicrobial potential of this compound is therefore a logical area for investigation. Its activity could be evaluated against a broad spectrum of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.

Quantitative Data on Related Abietane Diterpenes

Direct quantitative data for the biological activity of this compound is not widely available in the current literature. However, data from studies on other abietane diterpenes can provide a benchmark for future investigations. The following tables summarize the inhibitory concentrations (IC50) for anti-inflammatory and anticancer activities of selected abietane diterpenoids.

Table 1: Anti-Inflammatory Activity of Abietane Diterpenoids from Nepeta bracteata [5]

| Compound | Cell Line | Assay | IC50 (µM) |

| Diterpenoid 2 | RAW 264.7 | NO Production Inhibition | 19.2 |

| Diterpenoid 4 | RAW 264.7 | NO Production Inhibition | 18.8 |

Table 2: Cytotoxic Activity of Abietane Diterpenoids [5][7]

| Compound | Cell Line | Assay | IC50 (µM) |

| Diterpenoid 2 | HCT-8 | Cytotoxicity | 36.3 |

| Diterpenoid 4 | HCT-8 | Cytotoxicity | 41.4 |

| Pygmaeocin B (5) | HT29 | Cytotoxicity | 6.69 µg/mL |

| Compound 13 | HT29 | Cytotoxicity | 2.7 µg/mL |

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays relevant to its potential therapeutic applications.

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is adapted from studies on abietane diterpenoids.[5]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

NO Measurement (Griess Assay):

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.

-

After removing the supernatant for the Griess assay, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm.

-

Anticancer Activity Assay: MTT Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity in cancer cell lines.[8][9]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium and conditions.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound and incubated for 48 or 72 hours.

-

MTT Assay:

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The supernatant is carefully removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the concentration of this compound.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound in which there is no visible growth of the microorganism.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of action of its parent compound, abietic acid, and other diterpenes suggest potential targets. The following diagrams illustrate these hypothetical pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C21H32O2 | CID 173058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Methyl Gallate Isolated from Galla Rhois or Carvacrol Combined with Nalidixic Acid Against Nalidixic Acid Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Review of Methyl abietate and its derivatives in research

An In-depth Technical Guide to Methyl Abietate and Its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the methyl ester of abietic acid, is a naturally derived diterpenoid resin acid ester. Abietic acid itself is a primary component of rosin, obtained from pine trees and other conifers[1]. Due to its versatile chemical structure, this compound serves as a valuable starting material for the synthesis of a wide array of derivatives with diverse biological activities. The lipophilic tricyclic skeleton of this compound has been a focal point for medicinal chemists aiming to develop new therapeutic agents. Research has demonstrated that this compound and its synthetic analogs possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[2][3][4]. This guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols related to this compound and its derivatives, offering a technical resource for professionals in the field of drug discovery and development.

Synthesis of this compound and Its Derivatives

The chemical modification of the abietane (B96969) skeleton has yielded numerous compounds with enhanced or novel biological activities. The synthesis typically begins with the esterification of abietic acid to form this compound, which is then subjected to various chemical transformations.

Synthesis of this compound from Abietic Acid

This compound is commonly prepared by the esterification of commercially available abietic acid. Several methods have been reported, with a common one involving the use of a methylating agent in the presence of a base.

Experimental Protocol: Esterification of Abietic Acid [2][5]

-

Materials: Abietic acid, dimethylformamide (DMF), lithium hydroxide (B78521) (LiOH), dimethyl sulfate (B86663) (Me2SO4) or methyl iodide, deionized water, hydrochloric acid (HCl), dichloromethane (B109758), anhydrous sodium sulfate.

-

Procedure:

-

Dissolve abietic acid in DMF in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

-

Add a base, such as lithium hydroxide, to the solution and stir.

-

Add a methylating agent, like dimethyl sulfate or methyl iodide, to the mixture.

-

Heat the reaction mixture under reflux (around 93-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

After the reaction is complete (typically several hours), cool the mixture and pour it into deionized water.

-

Neutralize the solution with a dilute HCl solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic phases, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Key Synthetic Derivatives

Modifications to the this compound structure have been explored to enhance its biological profile. These include aromatization of the C-ring to form dehydroabietane derivatives, functionalization at various positions, and the introduction of heterocyclic moieties.

1. Dehydroabietane Derivatives: Aromatization of the C-ring of the abietane skeleton leads to dehydroabietane derivatives, which have shown significant biological activities.[3]

2. C18-Functionalized Derivatives: Modifications at the C18 position, such as reduction of the methyl ester to an alcohol (abietinol) or oxidation to an aldehyde (abietinal), have been shown to influence the biological activity.[2]

3. Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group, for instance at the C-7 position, creating derivatives with altered electronic and steric properties.[6]

Experimental Protocol: Synthesis of Methyl 7-formylabieta-7,13-dien-18-oate [6]

-

Materials: this compound, oxalyl chloride ((COCl)2), dimethylformamide (DMF).

-

Procedure:

-

Carry out the Vilsmeier-Haack reaction by reacting this compound with a Vilsmeier reagent prepared from oxalyl chloride and DMF.

-

The reaction is typically performed at room temperature (20°C) for about 4 hours.

-

The structure of the resulting 7-formyl derivative is confirmed using NMR spectroscopy and mass spectrometry.

-

Biological Activities and Data

This compound and its derivatives have been evaluated for a range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been tested against various human cancer cell lines. This compound itself has demonstrated notable cytotoxicity against HeLa (cervical cancer) cells, with a high selectivity index compared to non-cancerous cells.[2][3]

| Compound | Cell Line | Activity | Value | Reference |

| This compound | HeLa | CC50 | 3.6 ± 1 µg/mL | [2] |

| Vero | CC50 | 49.4 ± 3 µg/mL | [2] | |

| SI | 13.7 | [2] | ||

| Abietinal | HeLa | CC50 | 5.6 ± 0.5 µg/mL | [2] |

| Dehydroabietinol | HeLa | CC50 | 25.1 ± 1.2 µM | [3] |

| Jurkat | CC50 | 18.2 ± 0.8 µM | [3] | |

| Dehydroabietic acid aminopropargyles | CCRF-CEM (Leukemia) | Growth Percent | Promising | [6] |

| RPMI-8226 (Leukemia) | Growth Percent | Promising | [6] |

CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50 Vero / CC50 HeLa)

Experimental Protocol: In Vitro Cytotoxicity Assay (NCI-60) [6][7]

-

Cell Lines: A panel of 60 human tumor cell lines (e.g., leukemia, melanoma, lung, colon, kidney, ovary, and central nervous system cancers).

-

Procedure:

-

Inoculate each cell line onto a microtiter plate and pre-incubate for 24-28 hours.

-

Add the test compound at a single concentration (e.g., 10⁻⁵ M) or in a series of dilutions.

-

Incubate the culture for an additional 48 hours.

-

Perform endpoint determination of cell viability or growth using an in-situ fixation of cells followed by staining with a protein-binding dye like sulforhodamine B (SRB).

-

Measure the solubilized stain spectrophotometrically to determine the relative cell growth or viability in treated versus untreated cells.

-

Generate a dose-response profile for each test agent to calculate parameters like CC50.

-

Anti-inflammatory Activity

Abietane diterpenoids, including derivatives of abietic acid, are known to possess anti-inflammatory properties.[8] Studies have shown that these compounds can inhibit the production of inflammatory mediators. For instance, some derivatives have been found to be active as topical inflammation inhibitors.[4] Abietic acid itself has been shown to attenuate IL-1β-induced inflammation in human osteoarthritis chondrocytes by inhibiting the production of TNF-α, NO, and PGE2, and suppressing the NF-κB signaling pathway.[9]

| Compound | Assay | Activity | Value | Reference |

| Nepeta bracteata Diterpenoids (Abietane type) | NO Production Inhibition in RAW 264.7 cells | IC50 | 18.0 to 46.3 µM | [8] |

| Compound 2 (from N. bracteata) | NO Production Inhibition in RAW 264.7 cells | IC50 | 19.2 µM | [8] |

| Compound 4 (from N. bracteata) | NO Production Inhibition in RAW 264.7 cells | IC50 | 18.8 µM | [8] |

IC50: 50% inhibitory concentration

Antimicrobial and Antifungal Activity

Derivatives of abietic acid have also been investigated for their antimicrobial effects. Dehydroabietane derivatives, for example, have shown activity against Aspergillus species.[3] The introduction of an aldehyde group at the C18 position in the abietane skeleton has been found to improve antifungal activity.[2]

| Compound | Microorganism | Activity | Value (µg/mL) | Reference |

| Dehydroabietane 4 | Aspergillus terreus | MIC | 39.7 | [3] |

| Dehydroabietane 11 | Aspergillus fumigatus | MIC | 50 | [3] |

| Aspergillus niger | MIC | 63 | [3] | |

| Abietinal | Candida tenuis | MIC | 125 | [2] |

MIC: Minimum Inhibitory Concentration

Antiviral Activity

Some abietane derivatives have exhibited antiviral properties. For example, abietinol has been found to be slightly active against Herpes Simplex Virus type 1 (HSV-1).[2] The replacement of the ester group at C18 with a hydroxyl group appears to enhance antiviral activity.[2]

Visualizations of Methodologies and Pathways

Synthetic Workflow

The general workflow for the synthesis and evaluation of this compound derivatives can be visualized as a multi-step process, from the starting material to the final biological assessment.

Caption: General workflow for synthesis and bio-evaluation.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of abietic acid, a potential anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound stands out as a readily accessible and versatile platform for the development of novel bioactive compounds. The research reviewed herein demonstrates that synthetic derivatives of this compound exhibit significant potential in various therapeutic areas, particularly in oncology and anti-inflammatory applications. The structure-activity relationships derived from these studies offer valuable insights for the rational design of new and more potent drug candidates. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers aiming to explore the rich chemistry and pharmacology of the abietane scaffold. Further investigations into the mechanisms of action and in vivo efficacy of the most promising derivatives are warranted to translate these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. uv.es [uv.es]

- 3. uv.es [uv.es]

- 4. uv.es [uv.es]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abietic acid attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Methyl Abietate in the Laboratory

Introduction

Methyl abietate (CAS No. 127-25-3) is a methyl ester derived from abietic acid, a primary component of pine resin.[1] It presents as a colorless to yellow, viscous liquid and is utilized in various industrial applications, including as a solvent, in the manufacturing of varnishes and adhesives, and as a fragrance component.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its properties and associated hazards is paramount to ensure safe laboratory operations. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound, compiled from safety data sheets and chemical databases.

Physical and Chemical Properties

This compound is a combustible liquid with low volatility.[2] Its physical and chemical characteristics are essential for designing safe experimental setups and storage solutions.

| Property | Value | Source(s) |

| CAS Number | 127-25-3 | [4][5] |

| Molecular Formula | C₂₁H₃₂O₂ | [4][5][6] |

| Molecular Weight | 316.48 g/mol | [4][5][6] |

| Appearance | Colourless to yellow, thick, almost odourless liquid/oil | [2][4][5] |

| Boiling Point | 360-365°C (with decomposition); 403.8°C at 760 mmHg | [2][4][5] |

| Flash Point | 180 - 218°C (Closed Cup) | [2] |

| Density | 1.02 - 1.04 g/cm³ at 20°C | [2][5] |

| Vapor Pressure | 9.9 x 10⁻⁷ mmHg at 25°C | [5] |

| Solubility | Limited in water; Slightly soluble in chloroform (B151607) and methanol | [2][3][5] |

Hazard Identification and Toxicology

While this compound exhibits low acute toxicity, it is classified as a skin irritant and requires careful handling to avoid direct contact.[1][2]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315: Causes skin irritation |

| Warning |

Source(s):[4]

Some reports, though not universally adopted, also suggest potential for serious eye irritation (H319) and respiratory sensitization (H334).[6]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick assessment of hazards.

| Category | Rating | Description |

| Health (Blue) | 0 | Poses no health hazard, no precautions necessary. |

| Flammability (Red) | 1 | Materials that require considerable preheating before ignition can occur. Flash point at or above 93.3 °C (200 °F). |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) | - | No special hazards. |

Source(s):[4]

Toxicological Data

Toxicology studies indicate a low risk of acute toxicity from ingestion or dermal contact.

| Endpoint | Species | Value | Conclusion |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | Low toxicity by ingestion.[1][2] |

| Acute Dermal LD₅₀ | Rabbit | > 5000 mg/kg | Low toxicity by skin contact.[1][2] |

Standard Operating Procedures: Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain chemical integrity.

Protocols for Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area.[1][4] For procedures that may generate aerosols or vapors, work must be conducted within a chemical fume hood.[7]

-

Preventing Contact: Avoid all direct contact with skin and eyes.[4] Do not inhale any mist or vapors that may be generated.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Ignition Sources: Although it has a high flash point, keep the substance away from heat, open flames, and other potential ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[4]

Protocols for Safe Storage

-

Container: Store in a tightly closed, original container.[1][4][8]

-

Conditions: The storage area must be cool, dry, and well-ventilated.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents.[8]

-

Segregation: Do not store near foodstuff containers.[4]

Workflow Visualization

Caption: Standard Laboratory Handling Workflow for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary barriers to chemical exposure.

Engineering Controls

-

Primary Control: Use process enclosures, local exhaust ventilation, or a chemical fume hood to maintain airborne levels below exposure limits.[8]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE) Summary

The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure.

| Protection Type | Specification | Rationale |